Methyl [2,3'-bipyridine]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2,3’-bipyridine]-3-carboxylate is a bipyridine derivative, a class of compounds known for their extensive use in various fields such as coordination chemistry, catalysis, and materials science. Bipyridine derivatives are characterized by the presence of two pyridine rings connected by a single bond, which can coordinate with metal ions, making them valuable ligands in transition-metal catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including Methyl [2,3’-bipyridine]-3-carboxylate, typically involves coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and aryl halides, also catalyzed by palladium.
Negishi Coupling: This reaction involves the use of organozinc compounds with aryl halides.
Ullmann Coupling: This method involves the coupling of aryl halides using copper as a catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and the use of sulfur and phosphorus compounds have also been explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl [2,3’-bipyridine]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [2,3’-bipyridine]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl [2,3’-bipyridine]-3-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis and electron transfer .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens, which have electrochemical properties.
3,3’-Bipyridine: Less commonly used due to steric hindrance but still valuable in specific applications.
Uniqueness
Methyl [2,3’-bipyridine]-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and coordination properties. This makes it a valuable compound for specialized applications in research and industry .
Biological Activity
Methyl [2,3'-bipyridine]-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and its role as a ligand in coordination chemistry.
Chemical Structure and Properties
This compound features a bipyridine structure with a carboxylate group. Its molecular formula is C11H10N2O2 and it has a molecular weight of approximately 202.21 g/mol. The unique arrangement of the methyl and carboxylate groups contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may be linked to its ability to coordinate with metal ions. This property enhances its potential as a therapeutic agent in biochemical pathways.
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Cytotoxic Effects : Preliminary findings suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.
Enzyme Inhibition Studies
This compound has been investigated for its enzyme inhibition capabilities. For instance, it has shown promising results in inhibiting certain dehydrogenases and kinases, which are critical in metabolic pathways. The mechanism appears to involve coordination with metal ions within the enzyme's active site.
Antimicrobial Activity
A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against common pathogens such as Escherichia coli and Staphylococcus aureus, showing effective inhibition comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
---|---|---|
E. coli | 50 | Comparable to Ciprofloxacin |
S. aureus | 40 | Comparable to Methicillin |
Pseudomonas aeruginosa | 60 | Comparable to Gentamicin |
Cytotoxicity Assessments
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
PC-3 | 20 |
HCT-116 | 25 |
These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms.
Case Studies and Applications
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Formulations : The compound has been incorporated into formulations aimed at treating infections caused by resistant bacterial strains.
- Cancer Therapeutics : Ongoing research is exploring its use as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-pyridin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-5-3-7-14-11(10)9-4-2-6-13-8-9/h2-8H,1H3 |
InChI Key |
YPXXBAVSCPHPDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.